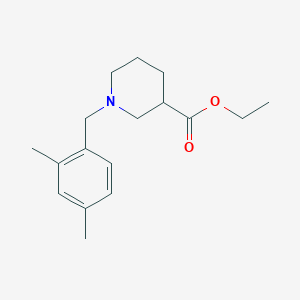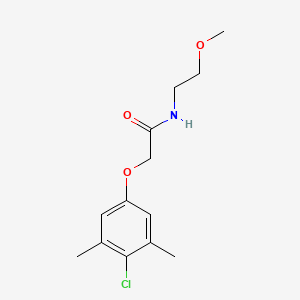![molecular formula C21H32O5 B4960383 diethyl [4-(2-tert-butylphenoxy)butyl]malonate](/img/structure/B4960383.png)
diethyl [4-(2-tert-butylphenoxy)butyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [4-(2-tert-butylphenoxy)butyl]malonate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is commonly referred to as DBM and has a molecular formula of C19H28O5. DBM is a malonic acid derivative that contains an ester group and a phenoxy group attached to a butyl chain.
Mécanisme D'action
The mechanism of action of DBM is not fully understood, but it is believed to act through multiple pathways. In anticancer studies, DBM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DBM has also been shown to inhibit the replication of certain viruses by disrupting their ability to bind to host cells. In organic synthesis reactions, DBM acts as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-carbon bonds.
Biochemical and Physiological Effects
DBM has been shown to have both biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the activity of enzymes involved in cancer cell growth and viral replication. DBM has also been shown to decrease the production of inflammatory cytokines in vitro. In vivo studies have shown that DBM can inhibit tumor growth in animal models and reduce inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DBM is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, DBM does have some limitations. It is not water-soluble, which can make it difficult to use in aqueous environments. DBM can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving DBM. In medicinal chemistry, DBM could be further studied for its anticancer, antiviral, and anti-inflammatory properties. DBM could also be studied for its potential use as a catalyst in organic synthesis reactions. In materials science, DBM could be further studied for its use as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for nanoparticles. Additionally, the mechanism of action of DBM could be further elucidated to better understand its potential applications in various fields.
Méthodes De Synthèse
DBM can be synthesized through a multistep process that involves the reaction of malonic acid with diethyl sulfate to form diethyl malonate. The resulting diethyl malonate is then reacted with 2-tert-butylphenol in the presence of a base to form diethyl [4-(2-tert-butylphenoxy)butyl]malonate. The synthesis of DBM is a relatively simple process that can be performed in a laboratory setting.
Applications De Recherche Scientifique
DBM has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, DBM has been shown to have anticancer, antiviral, and anti-inflammatory properties. DBM has also been studied for its potential use as a catalyst in organic synthesis reactions. In materials science, DBM has been used as a precursor for the synthesis of metal-organic frameworks and as a stabilizer for nanoparticles.
Propriétés
IUPAC Name |
diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-6-24-19(22)16(20(23)25-7-2)12-10-11-15-26-18-14-9-8-13-17(18)21(3,4)5/h8-9,13-14,16H,6-7,10-12,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGWYIYTSALQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=CC=C1C(C)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[4-(2-tert-butylphenoxy)butyl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(4-iodophenoxy)propoxy]quinoline](/img/structure/B4960302.png)

![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)
![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)

![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]](/img/structure/B4960369.png)
![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
![N-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4960384.png)